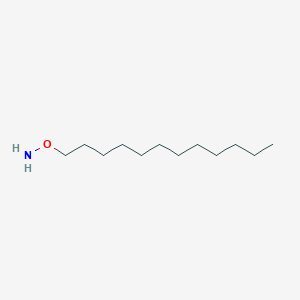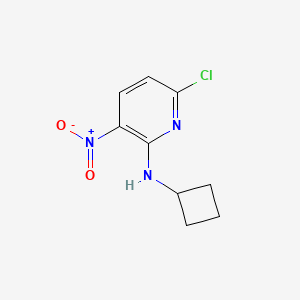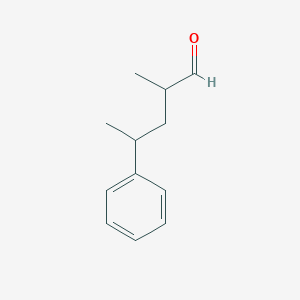
2-Methyl-4-phenylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenylpentanal is an organic compound with the molecular formula C12H16O. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a phenyl group. This compound is known for its distinctive aromatic properties and is used in various applications, including fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenylpentanal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, with a 36% aqueous solution of sodium hydroxide as the catalyst. Methanol is used as the solvent, and the reaction is carried out at a temperature of 120°C under a hydrogen pressure of 10 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of nickel or ruthenium catalysts is common due to their efficiency in promoting hydrogenation reactions .
化学反应分析
Types of Reactions
2-Methyl-4-phenylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens (e.g., chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: 2-Methyl-4-phenylpentanoic acid.
Reduction: 2-Methyl-4-phenylpentanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学研究应用
2-Methyl-4-phenylpentanal has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
作用机制
The mechanism of action of 2-Methyl-4-phenylpentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Methyl-4-phenylpentane: A structurally similar compound but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methyl-2-phenylpentanal: Another similar compound with slight variations in the position of the methyl and phenyl groups.
Uniqueness
2-Methyl-4-phenylpentanal is unique due to its specific structure, which includes both a phenyl group and an aldehyde group. This combination imparts distinctive chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries .
属性
IUPAC Name |
2-methyl-4-phenylpentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBARTDSOCPVUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C1=CC=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481368 |
Source


|
| Record name | 2-METHYL-4-PHENYLPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57094-30-1 |
Source


|
| Record name | 2-METHYL-4-PHENYLPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
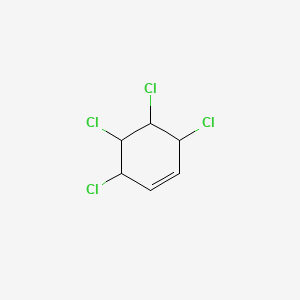
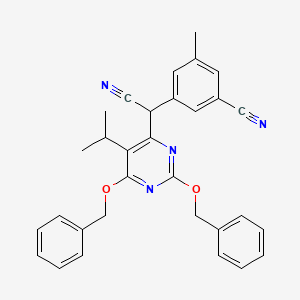
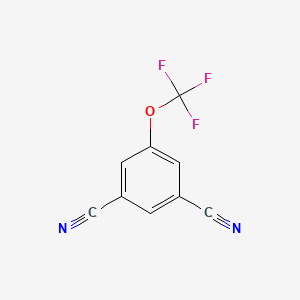


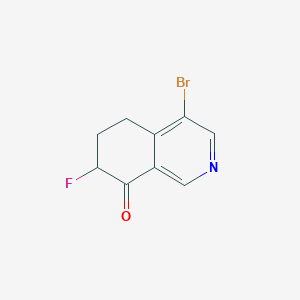
![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)
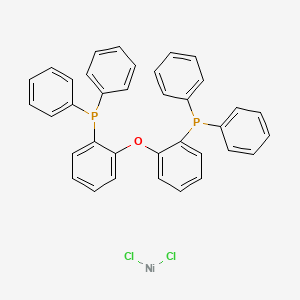
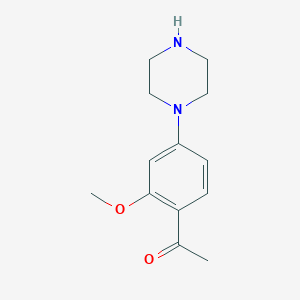
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
